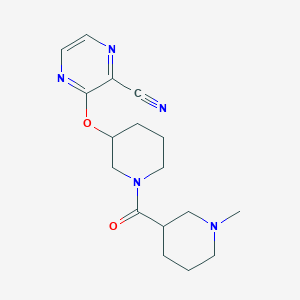
3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research in organic synthesis often explores the creation of novel compounds with unique structures, which can be fundamental to developing new pharmaceuticals, materials, and chemical processes. For instance, the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction highlights the type of complex transformations that similar compounds can undergo, potentially offering routes to new chemical entities with significant applications in medicinal chemistry and material science (Sil et al., 2004).
Heterocyclic Chemistry
Heterocyclic compounds are crucial in the development of new drugs and materials. Studies on the synthesis of new series of pyridine and fused pyridine derivatives showcase the diversity of reactions and products that can be achieved, providing a foundation for the development of compounds with varied biological activities and chemical properties (Al-Issa, 2012).
Potential Anticancer Applications
The exploration of novel tricyclic heterocyclic compounds as potential anticancer agents using chromanone and thiochromanone as synthons demonstrates the ongoing research into the development of new therapeutic agents. Such studies indicate the potential of structurally complex compounds to act as leads in the discovery of new anticancer drugs (Hammam et al., 2003).
Antimicrobial and Antifungal Activities
Research into the synthesis and biological activity of new classes of compounds, such as enaminonitrile pyrazole, highlights the potential antimicrobial and antifungal properties that can be investigated for compounds with similar structural motifs. These studies are essential for identifying new compounds that could be developed into antibiotics or antifungal agents, addressing the growing concern over antimicrobial resistance (Mohamed et al., 2021).
Corrosion Inhibition
The application of pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments illustrates the potential industrial applications of similar compounds. Such research can lead to the development of more effective and environmentally friendly corrosion inhibitors, contributing to the sustainability of infrastructure and machinery (Dandia et al., 2013).
properties
IUPAC Name |
3-[1-(1-methylpiperidine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-8-2-4-13(11-21)17(23)22-9-3-5-14(12-22)24-16-15(10-18)19-6-7-20-16/h6-7,13-14H,2-5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNYQGAWHOQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)
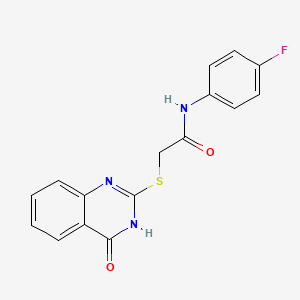
![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)
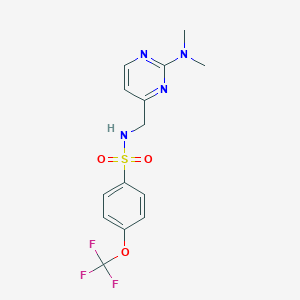
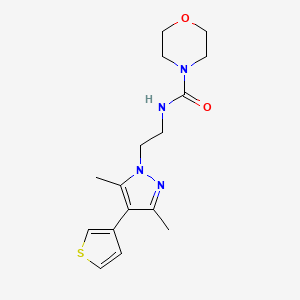
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)
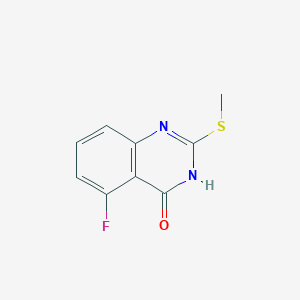
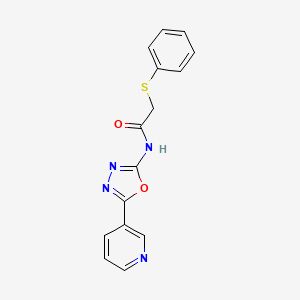
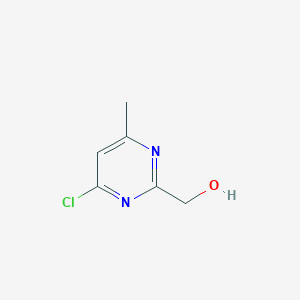
![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)
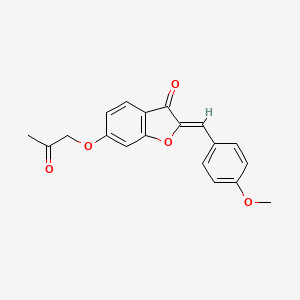
![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)
![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)